Cas no 289-95-2 (Pyrimidine)
Pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidine
- m-Diazine
- Pyrimidine (in DNA)
- 1,3-Diazine
- Miazine
- Metadiazine
- 1,3-Diazabenzene
- MiaskiteMiazine
- Pyrimide
- Pyrimidine free base
- 1,3-Diazin
- iazine
- Pyrimidin
- Pyrimidine base
- K8CXK5Q32L
- CZPWVGJYEJSRLH-UHFFFAOYSA-N
- NSC89305
- Pyrimidine, 99%
- Pyrimidine, dimer
- Pyrimidine dimer
- PubChem13257
- Epitope ID:140100
- Pyrimidine, >=98.0%
- KSC202K7B
- TRA0034317
- RTR-0
- SY021098
- P0662
- FT-0631901
- UNII-K8CXK5Q32L
- InChI=1/C4H4N2/c1-2-5-4-6-3-1/h1-4
- NSC-89305
- CHEMBL15562
- CS-0015301
- MFCD00006059
- H10864
- DTXCID4029850
- CHEBI:16898
- A819713
- NS00009251
- pyrimidine phase II
- EN300-80760
- AMY390
- pyrimidine phase I
- 25247-63-6
- Q207722
- AKOS015892547
- HY-Y0519
- 289-95-2
- PYRIMIDINE [MI]
- DTXSID1051228
- P1R
- NSC 89305
- C00396
- EC 206-026-0
- W-202211
- EINECS 206-026-0
- Z2768165052
- pyrimidine phase IV
- 1,3-Diazabenzene; 1,3-Diazine; Metadiazine; Miazine; NSC 89305; m-Diazine
- 206-026-0
-
- MDL: MFCD00006059
- Inchi: 1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H
- InChI Key: CZPWVGJYEJSRLH-UHFFFAOYSA-N
- SMILES: N1C=NC=CC=1
- BRN: 103894
Computed Properties
- Exact Mass: 80.03740
- Monoisotopic Mass: 80.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 32.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.4
- Topological Polar Surface Area: 25.8
Experimental Properties
- Color/Form: Not available
- Density: 1.016 g/mL at 25 °C(lit.)
- Melting Point: 19-22 °C (lit.)
- Boiling Point: 123-124 °C(lit.)
- Flash Point: Fahrenheit: 93.2 ° f
Celsius: 34 ° c - Refractive Index: n20/D 1.504(lit.)
- Solubility: soluble
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable, but air-sensitive and hygroscopic. Incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, carbon dioxide. Flammable.
- PSA: 25.78000
- LogP: 0.47660
- Solubility: Not available
- Merck: 7987
- Sensitiveness: Hygroscopic
- pka: 1.23(at 20℃)
- FEMA: 3615
Pyrimidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P240-P241-P280
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S23-S24/25-S16
- RTECS:UV6263000
- Packing Group:III
- Hazard Level:3
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
Pyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4809-5 mg |
Pyrimidine |
289-95-2 | 99.85% | 5mg |
¥248.00 | 2022-02-28 | |
| Chemenu | CM121175-5g |
Pyrimidine |
289-95-2 | 98% | 5g |
$58 | 2022-09-01 | |
| Chemenu | CM121175-25g |
Pyrimidine |
289-95-2 | 98% | 25g |
$172 | 2022-09-01 | |
| Chemenu | CM121175-100g |
Pyrimidine |
289-95-2 | 98% | 100g |
$120 | 2023-02-16 | |
| Apollo Scientific | OR33655-25g |
Pyrimidine |
289-95-2 | 99% | 25g |
£33.00 | 2025-03-21 | |
| Apollo Scientific | OR33655-100g |
Pyrimidine |
289-95-2 | 99% | 100g |
£71.00 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011664-1g |
Pyrimidine |
289-95-2 | 99% | 1g |
¥36 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011664-5g |
Pyrimidine |
289-95-2 | 99% | 5g |
¥95 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P48700-25g |
Pyrimidine |
289-95-2 | 25g |
¥1388.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P48700-5g |
Pyrimidine |
289-95-2 | 5g |
¥408.0 | 2021-09-08 |
Pyrimidine Production Method
Production Method 1
Production Method 2
Pyrimidine Raw materials
Pyrimidine Preparation Products
Pyrimidine Suppliers
Pyrimidine Related Literature
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1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decadeRicha Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2015 5 81608
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Haroon ur Rashid,Marco Antonio Utrera Martines,Adriana Pereira Duarte,Juliana Jorge,Shagufta Rasool,Riaz Muhammad,Nasir Ahmad,Muhammad Naveed Umar RSC Adv. 2021 11 6060
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Pawe? Mochalski,Julian King,Karl Unterkofler,Anton Amann Analyst 2013 138 1405
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4. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidinesM. Monier,Doaa Abdel-Latif,Ahmed El-Mekabaty,Khaled M. Elattar RSC Adv. 2019 9 30835
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Isaac Kwame Attah,Abdel-Rahman Soliman,Sean P. Platt,Michael Meot-Ner (Mautner),Saaudallah G. Aziz,M. Samy El-Shall Phys. Chem. Chem. Phys. 2017 19 6422
Additional information on Pyrimidine
Introduction to Pyrimidine (CAS No. 289-95-2)
Pyrimidine, a fundamental heterocyclic organic compound, is widely recognized for its significant role in the field of pharmaceuticals and biochemistry. With the chemical formula C₄H₄N₂, this aromatic compound is characterized by a six-membered ring containing two nitrogen atoms. The CAS number 289-95-2 uniquely identifies this substance, ensuring precise classification and reference in scientific literature and industrial applications.
The structural simplicity of Pyrimidine belies its remarkable versatility. It serves as a crucial building block in the synthesis of nucleic acids, which are the molecular basis of genetic information in all living organisms. The presence of nitrogen atoms in its ring structure imparts unique chemical properties, making it a preferred scaffold for the development of various bioactive molecules.
In recent years, Pyrimidine derivatives have garnered substantial attention in medicinal chemistry due to their broad spectrum of biological activities. Researchers have leveraged its scaffold to design and synthesize compounds with therapeutic potential, including antiviral, anticancer, and antimicrobial agents. The latest advancements in this field highlight the compound's role in developing next-generation treatments for complex diseases.
One of the most compelling aspects of Pyrimidine is its integration into nucleoside analogs, which mimic natural nucleosides but exhibit enhanced biological efficacy. For instance, several nucleoside analogs derived from Pyrimidine have shown promise in clinical trials for treating viral infections such as HIV and hepatitis B. These derivatives interfere with viral replication by inhibiting enzymes critical to DNA synthesis, demonstrating the compound's therapeutic value.
The synthesis of Pyrimidine-based compounds has seen significant innovations in recent years. Modern synthetic methodologies have enabled the efficient production of complex derivatives with tailored biological properties. Techniques such as transition-metal-catalyzed cross-coupling reactions and enzymatic modifications have streamlined the process, allowing for rapid discovery and optimization of novel drug candidates.
The pharmacological profile of derivatives continues to be explored across various disease models. Studies have revealed their potential in targeting specific pathways implicated in cancer progression, neurodegenerative disorders, and inflammatory conditions. The ability to modulate these pathways through precise structural modifications has positioned -based compounds as cornerstone entities in drug development pipelines.
In addition to its pharmaceutical applications, plays a pivotal role in material science. Its aromaticity and electron-rich nature make it an excellent candidate for developing organic semiconductors and light-emitting diodes (LEDs). Recent research has demonstrated the use of Pyrimidine derivatives in creating efficient photovoltaic materials, contributing to advancements in sustainable energy solutions.
The environmental impact of synthesizing and utilizing -based compounds is also a subject of growing interest. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with global sustainability goals and underscore the importance of responsible chemical management.
The future prospects for Pyrimidine research are exceptionally promising. Ongoing studies aim to uncover new biological functions and expand its therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory discoveries into clinical interventions, further solidifying the compound's significance in modern medicine.
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